1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene

Übersicht

Beschreibung

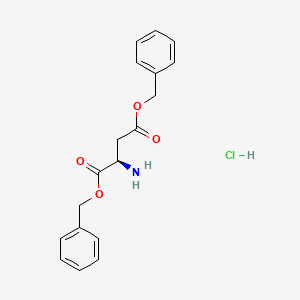

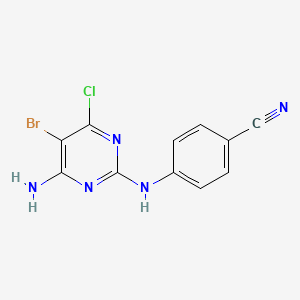

1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene, also known as (4-Bromobut-1-EN-1-YL)benzene, is a chemical compound with the molecular formula C10H11Br . It has a molecular weight of 211.10 g/mol . The IUPAC name for this compound is [(E)-4-bromobut-1-enyl]benzene .

Molecular Structure Analysis

The compound has a linear structure with a bromine atom attached to a four-carbon chain, which is double-bonded to a benzene ring . The InChI code for the compound is1S/C10H11Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+ . Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.10 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound is 210.00441 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has a heavy atom count of 11 .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Tetrahydrofuran Derivatives

1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene has been used in the synthesis of tetrahydrofuran derivatives. The controlled-potential reduction of derivatives of this compound, catalyzed by nickel tetramethylcyclam, leads to high yields of methoxy-phenyl-tetrahydrofuran derivatives (Esteves, Ferreira, & Medeiros, 2007).

2. Involvement in Cycloaddition Reactions

This compound undergoes intramolecular (3 + 2) cycloadditions to form tricycles, which are key intermediates in organic synthesis. The cycloaddition process uses TiCl4 or triflic anhydride as catalysts (Collins, Mann, Capps, & Finch, 1991).

3. Application in Photodynamic Therapy for Cancer Treatment

Derivatives of this compound have been synthesized and characterized for potential use in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

4. Role in Synthesis of Fragrance Compounds

The compound is used in the catalytic coupling processes to synthesize floral fragrances. For instance, it reacts with β-methallyl alcohol under certain conditions to form 2-methyl-3-aryl-propanals, valuable in fragrance synthesis (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

5. In Photovoltaic Performance

Its derivatives have been evaluated for photovoltaic performance in polymer solar cells. The modified derivatives show a higher power conversion efficiency, open circuit voltage, and short-circuit current compared to standard materials, indicating its potential in the field of solar energy (Jin et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been used as precursors to biologically active natural products like indiacen a and indiacen b . These natural products have various biological activities, suggesting that 1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene may interact with multiple targets.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown Given its potential as a precursor to biologically active compounds, it may be involved in various biochemical pathways

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability . .

Eigenschaften

IUPAC Name |

1-[(E)-4-bromobut-1-enyl]-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h2,4-7,9H,3,8H2,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIJQIGKZCIKMO-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine](/img/structure/B1375984.png)

![1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1375985.png)

![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)

![tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B1375999.png)

![2-[(2-Hydroxypropoxy)carbonyl]benzoate](/img/structure/B1376001.png)